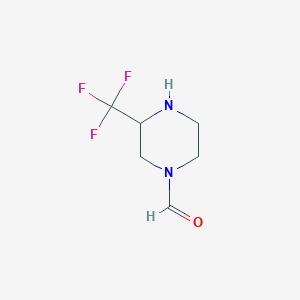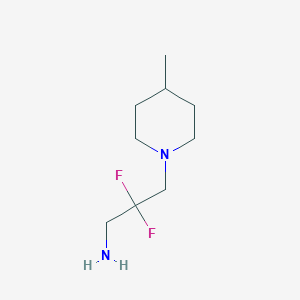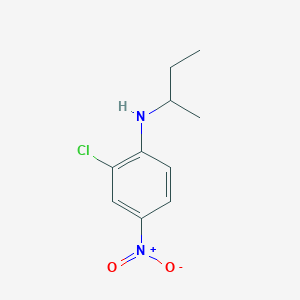
N-(Butan-2-yl)-2-chloro-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-2-chloro-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It features a butan-2-yl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
N-(Butan-2-yl)-2-chloro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-2-chloro-4-nitrobenzene: Similar structure but without the amino group.
N-(Butan-2-yl)-2-bromo-4-nitroaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(Butan-2-yl)-2-chloro-4-nitroaniline is unique due to the presence of both the nitro and chlorine substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. The butan-2-yl group further enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
Eigenschaften
Molekularformel |
C10H13ClN2O2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
InChI-Schlüssel |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
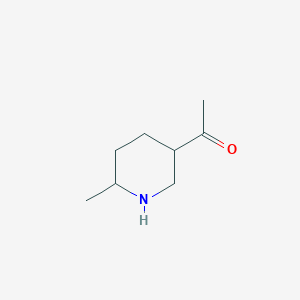

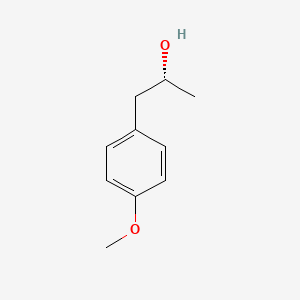

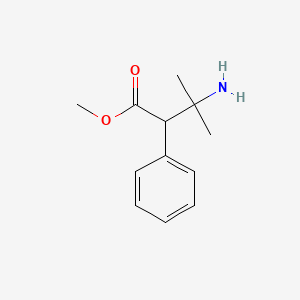
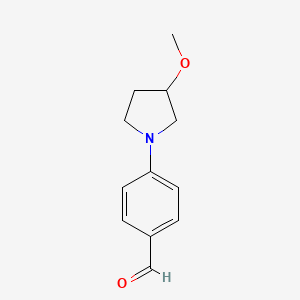
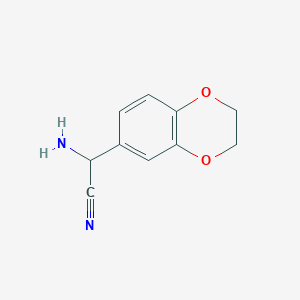
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
